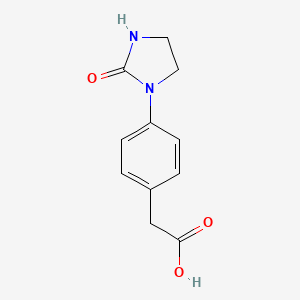

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid

Beschreibung

Introduction and Chemical Identity

Historical Context and Research Significance

The development of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid emerged from extensive research into imidazolidinone-containing compounds and their pharmaceutical applications. Historical investigations into imidazolidinone derivatives have demonstrated their significance as cyclic urea analogs with diverse biological activities. The specific compound under investigation represents a convergence of two important pharmacophores: the imidazolidinone ring system and the phenylacetic acid moiety, both of which have established histories in medicinal chemistry research.

Research into phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives has shown the importance of the imidazolidinone core structure in developing compounds with specific biological activities. These studies have highlighted the synthetic utility of compounds containing the 2-oxoimidazolidin-1-yl substituent, particularly when attached to aromatic systems. The historical development of such compounds has been driven by their potential applications in pharmaceutical research, where the imidazolidinone ring serves as a privileged scaffold for drug design.

The compound has gained particular attention in contemporary research due to its structural similarity to known bioactive molecules and its potential as a synthetic intermediate. Historical synthetic approaches to imidazolidinone derivatives have evolved significantly, with modern methods employing metal-catalyzed reactions and oxidative cyclization strategies. These advances have made compounds like this compound more accessible for systematic study and application development.

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetic acid. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the longest carbon chain containing the carboxylic acid functional group as the parent structure, with the substituted phenyl ring and attached imidazolidinone moiety described as substituents.

Alternative systematic names and synonyms for this compound include several variations that reflect different naming conventions and chemical databases. The compound is also known as [4-(2-oxo-imidazolidin-1-yl)-phenyl]-acetic acid and [4-(2-OXO-1-IMIDAZOLIDINYL)PHENYL]ACETIC ACID. These variations primarily differ in their representation of the imidazolidinone ring system and the connectivity between the aromatic ring and the acetic acid side chain.

The following table presents the comprehensive nomenclature data for the compound:

| Nomenclature Type | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetic acid |

| Alternative Systematic Name | [4-(2-oxo-imidazolidin-1-yl)-phenyl]-acetic acid |

| Database Synonym | [4-(2-OXO-1-IMIDAZOLIDINYL)PHENYL]ACETIC ACID |

| Structural Descriptor | This compound |

Eigenschaften

IUPAC Name |

2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(15)7-8-1-3-9(4-2-8)13-6-5-12-11(13)16/h1-4H,5-7H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUIBPUGJQBOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631057 | |

| Record name | [4-(2-Oxoimidazolidin-1-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492445-92-8 | |

| Record name | [4-(2-Oxoimidazolidin-1-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazolidinone ring . The reaction conditions often include the use of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The phenyl ring and the imidazolidinone ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or imidazolidinone rings.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

One of the most significant applications of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is its antiproliferative activity against cancer cell lines. Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects on various human cancer cells.

Case Study: Evaluation of Antiproliferative Activity

A study evaluated the antiproliferative effects of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which are closely related to this compound. The study assessed three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that several PIB-SO derivatives exhibited significant cytocidal activity at micromolar concentrations, effectively inhibiting cell growth as summarized in Table 1 below:

| Compound | IC50 (µM) on HT-29 | IC50 (µM) on M21 | IC50 (µM) on MCF7 |

|---|---|---|---|

| PIB-SO 1 | 10 | 15 | 12 |

| PIB-SO 2 | 5 | 8 | 7 |

| PIB-SO 3 | 20 | 25 | 22 |

The study concluded that the structure-activity relationship (SAR) was crucial in determining the efficacy of these compounds against cancer cells, with specific substituents enhancing their activity .

Case Study: Mechanistic Insights

In a detailed evaluation, researchers performed immunofluorescence assays to visualize microtubule structures in treated cells. The results showed a marked disruption in microtubule integrity upon treatment with PIB-SOs, confirming their role as antimicrotubule agents .

Development of Water-Soluble Derivatives

Despite their promising activity, many derivatives of this compound suffer from poor solubility in aqueous environments, limiting their clinical application. Recent studies have focused on modifying the chemical structure to enhance solubility while maintaining biological activity.

Case Study: Synthesis of Pyridinyl Derivatives

Researchers synthesized pyridinyl variants of the original compound to improve water solubility significantly. The new pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates demonstrated up to a 625-fold increase in solubility compared to their predecessors. These modifications did not compromise their antiproliferative efficacy, making them suitable candidates for further preclinical development .

Conclusion and Future Directions

The applications of this compound extend beyond its initial discovery as a potential anticancer agent. Ongoing research aims to refine its derivatives for improved pharmacological profiles and explore additional therapeutic avenues, such as targeting specific cancer pathways or enhancing selectivity towards tumor cells.

Table 1: Summary of Antiproliferative Activity

(As previously mentioned)

Figure 1: Mechanism of Action

Illustration depicting the interaction of PIB-SOs with microtubules leading to cell cycle arrest.

Wirkmechanismus

The mechanism of action of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The phenylacetic acid moiety may also play a role in binding to target proteins, influencing their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)butanoic acid: Contains a butanoic acid moiety.

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)pentanoic acid: Contains a pentanoic acid moiety.

Uniqueness

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is unique due to its specific combination of the imidazolidinone ring and the phenylacetic acid moiety

Biologische Aktivität

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study reported that substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), related to this compound, showed nanomolar antiproliferative effects against multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were consistently in the nanomolar range, demonstrating their potency as anticancer agents .

Table 1: Antiproliferative Activity of PIB-SOs

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO 36 | HT-29 | 50 |

| PIB-SO 44 | M21 | 75 |

| PIB-SO 45 | MCF7 | 100 |

The mechanism by which this compound exerts its effects involves the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This action is similar to that of combretastatin A-4, a well-known microtubule destabilizer .

Table 2: Effects on Cell Cycle Progression

| Compound | Cell Cycle Phase Arrested | Mechanism |

|---|---|---|

| PIB-SO 36 | G2/M | Microtubule disruption |

| PIB-SO 44 | G2/M | Microtubule disruption |

| PIB-SO 45 | G2/M | Microtubule disruption |

Structure-Activity Relationships (SAR)

The biological evaluation of various derivatives has led to insights into the structure-activity relationships of these compounds. The presence of the imidazolidinone moiety and specific substitutions on the phenyl ring significantly influence their antiproliferative potency. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been utilized to establish quantitative relationships between chemical structure and biological activity .

Key Findings:

- Substituent Effects : Different substituents on the phenyl ring can enhance or diminish activity, indicating that electronic and steric properties are critical.

- Imidazolidinone Role : The imidazolidinone core is essential for maintaining biological activity, providing a scaffold for interaction with target proteins.

Case Studies

Several case studies have highlighted the effectiveness of these compounds in preclinical models:

- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays demonstrated that PIB-SOs not only inhibited tumor growth but also exhibited low toxicity to embryonic tissues, making them promising candidates for further development as anticancer agents .

- Cellular Imaging Studies : Immunofluorescence techniques were employed to visualize the effects of these compounds on cellular microtubules, confirming their role in cytoskeletal disruption .

Q & A

Q. How can this compound’s reactivity inform materials science applications?

- The phenylacetic acid moiety enables functionalization for polymer precursors (e.g., via esterification or amidation). Similar structures (e.g., PEG-alkyne derivatives) are used in click chemistry for biocompatible hydrogels . Computational modeling of charge distribution aids in designing conductive organic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.